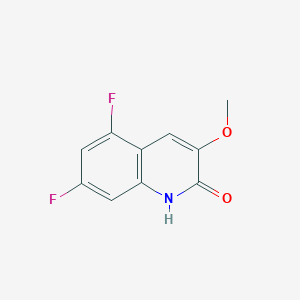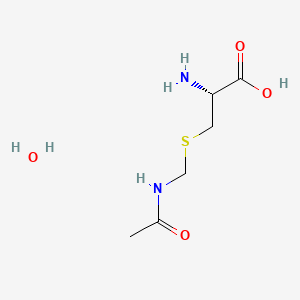
H-Cys(Acm)-OH.H2O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Cys(Acm)-OH.H2O, also known as S-Acetamidomethyl-L-cysteine hydrochloride, is a compound widely used in peptide and protein science. It serves as a protected form of cysteine, which is crucial for synthesizing peptides that contain disulfide bonds. The Acm group protects the thiol side chain of cysteine during the synthesis process, preventing premature disulfide bond formation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Acm)-OH.H2O involves protecting group chemistry for the cysteine thiol group. The Acm group is introduced to the cysteine molecule to protect the thiol functionality. This protection is crucial for the synthesis of complex peptides and proteins. The conditions for Acm removal are orthogonal to the conditions for removal of most other protecting groups, enabling the use of Acm for the directed and sequential installment of disulfide bridges in peptides with multiple disulfides .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where the cysteine residue is protected with the Acm group during the peptide chain assembly. After the peptide chain is assembled, the Acm group can be removed under oxidative conditions, allowing for the formation of disulfide bridges .
化学反応の分析
Types of Reactions
H-Cys(Acm)-OH.H2O undergoes various chemical reactions, including oxidation, reduction, and substitution. The Acm group can be removed under oxidative conditions, allowing for the formation of disulfide bridges. This is crucial for the structural stability of many proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include iodine (I2), thallium (Tl3+), and silver (Ag+). The rate of reaction is very solvent-dependent, allowing a degree of selectivity between different protecting groups. In dipolar solvents, such as aqueous methanol and aqueous acetic acid, both Cys(Trt) and Cys(Acm) react rapidly, whereas in non-polar solvents, such as dichloromethane and chloroform, the oxidation of Cys(Acm) is extremely sluggish .
Major Products Formed
The major products formed from the reactions involving this compound include peptides with correctly formed disulfide bridges. These disulfide bridges are essential for the structural stability and biological activity of many proteins .
科学的研究の応用
H-Cys(Acm)-OH.H2O has a wide range of scientific research applications, including:
Peptide Synthesis: It serves as a protected form of cysteine, which is crucial for synthesizing peptides that contain disulfide bonds.
Disulfide Bond Formation: The compound is instrumental in the formation of disulfide bonds in peptides.
Chemical Synthesis of Insulin Analogues: It has been successfully applied in the synthesis of insulin-like peptide analogues, which are significant for research into diabetes treatment and understanding insulin function.
Study of Protein Folding: The compound is used in studying protein folding mechanisms.
Development of Therapeutic Peptides: It plays a role in the development of therapeutic peptides.
作用機序
The mechanism of action of H-Cys(Acm)-OH.H2O involves the protection of the thiol side chain of cysteine during peptide synthesis. The Acm group prevents premature disulfide bond formation, allowing for the correct assembly of the peptide chain. After the peptide chain is assembled, the Acm group can be removed under oxidative conditions, allowing for the formation of disulfide bridges. These disulfide bridges are essential for the structural stability and biological activity of many proteins .
類似化合物との比較
H-Cys(Acm)-OH.H2O is unique in its ability to protect the thiol side chain of cysteine during peptide synthesis. Similar compounds include:
Cys(Trt): The trityl (Trt) group is another protecting group for the thiol side chain of cysteine. .
Cys(Mob): The methoxybenzyl (Mob) group is another protecting group for the thiol side chain of cysteine. .
This compound is unique in its ability to be removed under oxidative conditions, allowing for the formation of disulfide bridges in peptides with multiple disulfides .
特性
CAS番号 |
213475-48-0 |
|---|---|
分子式 |
C6H14N2O4S |
分子量 |
210.25 g/mol |
IUPAC名 |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate |
InChI |
InChI=1S/C6H12N2O3S.H2O/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H2/t5-;/m0./s1 |
InChIキー |
IYROALAWNNFNGA-JEDNCBNOSA-N |
異性体SMILES |
CC(=O)NCSC[C@@H](C(=O)O)N.O |
正規SMILES |
CC(=O)NCSCC(C(=O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
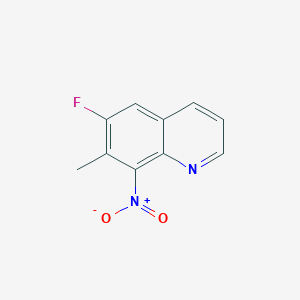
![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
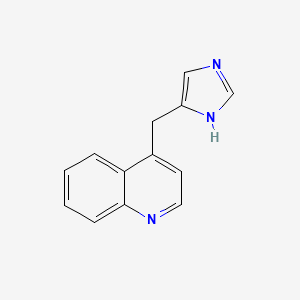
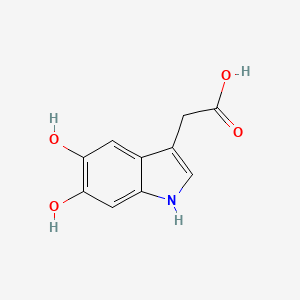
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)

